molecular formula C9H9ClF3N3 B1476746 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine CAS No. 1881108-85-5

4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine

Cat. No.: B1476746
CAS No.: 1881108-85-5
M. Wt: 251.63 g/mol
InChI Key: ZAMVLVSDQHONBW-UHFFFAOYSA-N
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Description

“4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group . The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research demonstrates various synthesis techniques for pyrimidine derivatives, including 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine. For example, the synthesis of tricationic pyrimidines and their characterization through mass spectrometry, semiempirical calculations, and X-Ray analysis has been explored (Venkatachalam et al., 2002).

  • Chemical Reactions and Characterizations : Another study focused on the nucleophilic substitution of pyrimidines, leading to the formation of various salts and pyrimidinaminides, which were then characterized (Schmidt, 2002).

  • Formation of Hetarenes : The formation of (pyrimidin-2,4,6-triyl)-tris-hetarenium salts through nucleophilic substitution is another area of research. The resulting compounds were stabilized and characterized, providing insights into the chemical behavior of such pyrimidine derivatives (Schmidt & Hetzheim, 1997).

Chemical Properties and Applications

  • Stability and Reactivity Studies : Research into the stability and reactivity of pyrimidyllithium species, particularly when flanked by electron-withdrawing substituents like trifluoromethyl, has been conducted. This study provides valuable information for the development of new chemical syntheses and applications (Schlosser, Lefebvre, & Ondi, 2006).

  • Nonlinear Optical Properties : Pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties. The study of thiopyrimidine derivatives, including vibrational analysis and molecular electronic potential, reveals potential applications in optoelectronics and other high-tech applications (Hussain et al., 2020).

  • Intramolecular Interactions : The synthesis and analysis of non-covalent interactions in pyrimidine derivatives, like 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, offer insights into intramolecular hydrogen bonding and other interactions, crucial for understanding the compound's chemical behavior (Zhang et al., 2018).

Applications in Optoelectronics

  • Ir(III) Phosphors for OLEDs : The synthesis of pyrimidine chelates and their use in heteroleptic Ir(III) metal complexes for OLEDs demonstrates the potential of pyrimidine derivatives in advanced display technologies. The study highlights the synthesis, structural analysis, and application toward high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Safety and Hazards

The compound “4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to alterations in downstream signaling events. Additionally, this compound can bind to specific protein domains, affecting protein-protein interactions and cellular functions .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, it may inhibit kinase activity by occupying the ATP-binding site, thereby preventing phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes, resulting in changes in chromatin structure and gene accessibility .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been shown to cause sustained changes in cellular signaling pathways and gene expression, indicating its potential for prolonged biochemical effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding to intracellular proteins can influence its localization and distribution, affecting its overall bioavailability and activity .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can impact its activity and function. This compound may be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

4-chloro-6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3/c10-7-3-8(15-5-14-7)16-2-1-6(4-16)9(11,12)13/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMVLVSDQHONBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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